molecular formula C16H8N4O B5533777 4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE

4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE

Cat. No.: B5533777
M. Wt: 272.26 g/mol
InChI Key: AUPAQYJOUZGIEJ-UHFFFAOYSA-N
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Description

4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and yield. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds.

Scientific Research Applications

4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BENZENE-1,2-DICARBONITRILE is unique due to its dicarbonitrile functional group, which imparts distinct chemical properties and reactivity compared to other quinazolinone derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-oxoquinazolin-3-yl)benzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N4O/c17-8-11-5-6-13(7-12(11)9-18)20-10-19-15-4-2-1-3-14(15)16(20)21/h1-7,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPAQYJOUZGIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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